N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-3-5-12-9-14(23)19-16-20-21-17(22(12)16)26-10-15(24)18-11-6-4-7-13(8-11)25-2/h4,6-9H,3,5,10H2,1-2H3,(H,18,24)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNXDLCZGGGVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.5 g/mol. The IUPAC name is 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide. The structure features a triazolopyrimidine core that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O2S |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
| InChI Key | XMIKVBKLLAFQDF-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of triazoles can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against multiple pathogens .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases involved in cell cycle regulation. For instance, triazoloquinazolinone derivatives have shown effectiveness in blocking Polo-like Kinase 1 (Plk1), leading to apoptosis in cancer cells .
- Cytotoxicity Studies : In vitro studies demonstrate that related compounds exhibit significant cytotoxicity against cancer cell lines such as HeLa and L363. The structure–activity relationship (SAR) studies suggest that modifications to the triazole core can enhance potency .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various triazole derivatives against a panel of bacterial strains. The results indicated that compounds with similar structural motifs to this compound exhibited MIC values significantly lower than traditional antibiotics .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of triazoloquinazolinones derived from similar scaffolds. These compounds were found to induce apoptosis in cancer cells by targeting Plk1 and other kinases critical for cell division .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide exhibit antimicrobial properties. For instance, studies have shown that derivatives of triazolo-pyrimidines can inhibit bacterial growth by disrupting cell wall synthesis and function. This suggests potential applications in treating bacterial infections.
Anti-inflammatory Properties
In silico studies have demonstrated that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. The inhibition of 5-LOX is significant because it plays a crucial role in the inflammatory response. Compounds targeting this pathway could be developed into anti-inflammatory drugs for conditions such as arthritis and asthma.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity. Compounds with similar structural features have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Further research is needed to elucidate the exact mechanisms and efficacy of this compound against various cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazolo-pyrimidine derivatives found that certain modifications led to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure of this compound aligns with these findings, suggesting it could be optimized for improved efficacy in future developments.
Case Study 2: Inhibition of Inflammatory Pathways
In vitro assays demonstrated that related compounds effectively reduced the production of pro-inflammatory cytokines in macrophages. This highlights the potential for this compound to be explored further as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
